1-アミノインドール

概要

説明

Synthesis Analysis

The synthesis of 1-aminoindole derivatives has been achieved through several innovative methods. One notable approach involves the Rh(III)-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds via aryl C-H activation, efficiently proceeding in water without the need for external oxidants (Liang et al., 2014). Another method utilizes the K2CO3-catalyzed reaction of 2-oxindoles with enones, leading to the formation of 1,4-diketones bearing an amino group through a Michael addition-oxidation-ring-cleavage process (Miao et al., 2016). Additionally, a facile one-pot synthesis involving Au(I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization has been developed for producing diversely substituted 2-aminoindoles from simple anilines and ynamides (Kim et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-aminoindole is characterized by an indole core substituted with an amino group at the 1-position. This structural motif imparts unique electronic and steric properties, influencing its reactivity and interaction with various chemical entities. The analysis and understanding of its molecular structure are crucial for exploiting its synthetic potential in creating complex organic molecules.

Chemical Reactions and Properties

1-Aminoindole undergoes various chemical reactions, reflecting its rich chemistry. For instance, N-aryl-1-aminoindoles have been synthesized via intermolecular redox amination, exploiting the reducing power of indoline for N-N bond formation under mild conditions (Ramakumar & Tunge, 2014). Furthermore, the synthesis of 1-aminoindoles has been facilitated through Rh(III)-catalyzed intramolecular three-component annulation, demonstrating broad substrate scope and step economy (Yang et al., 2017).

科学的研究の応用

誘導体の合成

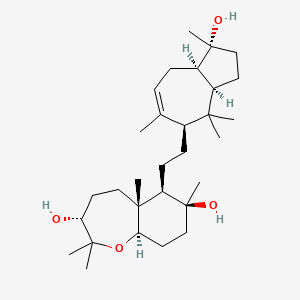

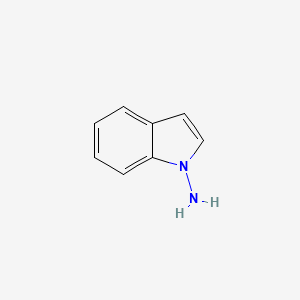

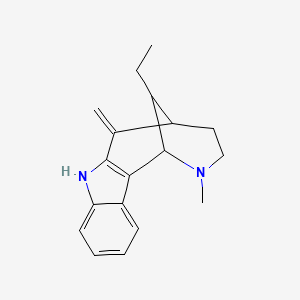

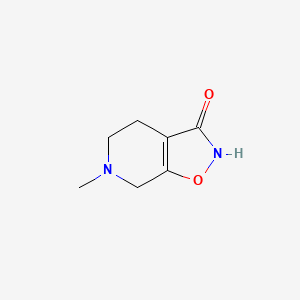

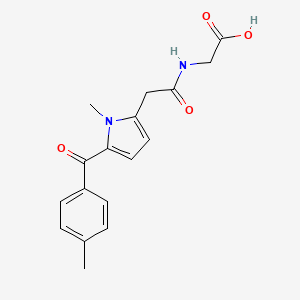

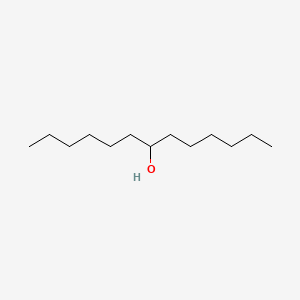

1-アミノインドールは、ロジウム(III)触媒によるC–H官能基化に続いて、ヒドラジンとスルホキソニウムイリド間の分子内環化反応によって、その誘導体の合成に使用されます {svg_1}. このプロトコルは、幅広い基質範囲で1-アミノインドール誘導体の効率的な形成をもたらします {svg_2}.

抗ウイルス活性

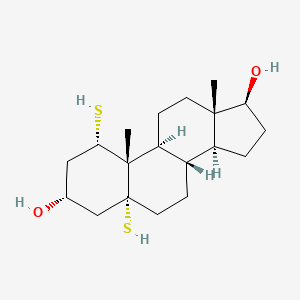

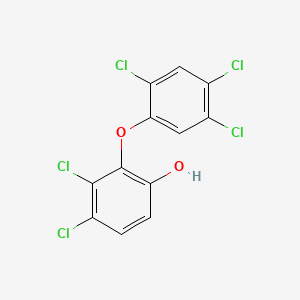

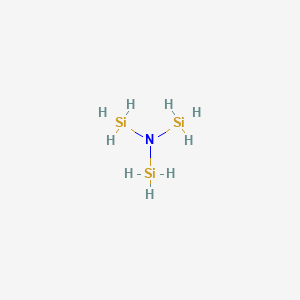

1-アミノインドールを含むインドール誘導体は、抗ウイルス活性を示しています。 たとえば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体が調製され、抗ウイルス剤として報告されました {svg_3}.

抗炎症活性

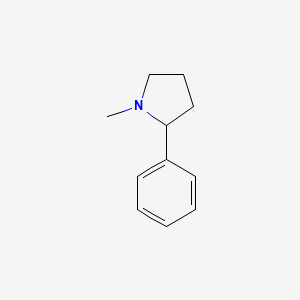

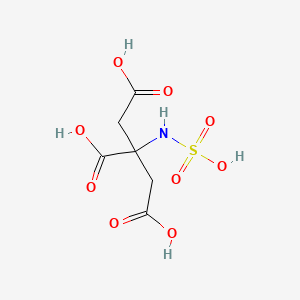

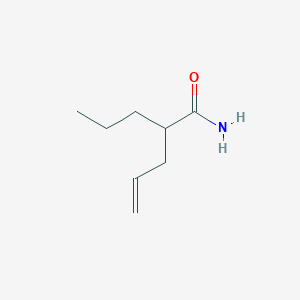

インドール誘導体は、抗炎症作用を有することが判明しており、1-アミノインドールは炎症性疾患の治療に有用な可能性があります {svg_4}.

抗癌活性

1-アミノインドールとその誘導体は、抗癌活性を示しており、癌治療における潜在的な用途を示しています {svg_5}.

抗酸化活性

1-アミノインドールを含むインドール誘導体は、抗酸化活性を示しており、酸化ストレスによって引き起こされる疾患の予防に役立つ可能性があります {svg_6}.

抗菌活性

1-アミノインドールとその誘導体は、抗菌活性を示しており、さまざまな細菌および真菌感染症の治療における潜在的な用途を示唆しています {svg_7}.

電気化学的免疫センサー

1-アミノインドールから合成できるポリインドール誘導体は、電気化学的免疫センサーの開発に使用されてきました。 これらのセンサーは、感度、特異性、安定性、再現性に優れており、臨床応用における大きな可能性を示しています {svg_8}.

抗糖尿病活性

インドール誘導体は、抗糖尿病活性を示しており、1-アミノインドールの糖尿病治療における潜在的な用途を示唆しています {svg_9}.

作用機序

Target of Action

1-Aminoindole, also known as 1H-indol-1-amine, is a derivative of the indole moiety, which is one of the most widespread heterocycles found in both natural products and biological systems . Indoles have important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . For instance, some indole derivatives have been reported to inhibit topoisomerase 1 (Top1), a crucial enzyme involved in DNA replication and transcription .

Biochemical Pathways

Indoles are found in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melanin . They are also involved in the shikimate pathway, which is crucial for the biosynthesis of indoles .

Pharmacokinetics

The pharmacokinetics of similar indole-based compounds have been studied . These studies can provide insights into the potential ADME properties of 1-Aminoindole, but specific studies on 1-Aminoindole are needed for accurate information.

Result of Action

Indole derivatives are known for their diverse biological activities, including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties . Therefore, it can be inferred that 1-Aminoindole may have similar effects, but specific studies are needed to confirm this.

Action Environment

It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical structure of the derivative, the nature of the target, and the specific biological context . Therefore, it can be inferred that similar factors may influence the action of 1-Aminoindole.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

indol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYGSNEEYEGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349128 | |

| Record name | 1-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53406-38-5 | |

| Record name | 1-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)

![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)